Bienvenue dans la boutique en ligne BenchChem!

PhD2

HIF pathway Enzyme selectivity Off-target profiling

IOX2 is a selective PHD2 inhibitor validated for reproducible research. Unlike mixed PHD inhibitors (e.g., JNJ-42041935 or TP0463518), IOX2 offers >100-fold selectivity over FIH and JMJD2 family enzymes, eliminating off-target confounding in high-throughput screens. For anemia models, its liposomal formulation or structurally optimized analog (compound 22) provides a 10-fold safety margin for chronic dosing. Choose standard IOX2 for biochemical assays or liposomal IOX2 for robust, sustained cellular HIF-1α induction without frequent media changes.

Molecular Formula
Molecular Weight
Cat. No. B1576958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHD2 Inhibitor Portfolio: Comparative Potency and Selectivity Analysis for Research Procurement


Prolyl hydroxylase domain-containing protein 2 (PHD2) inhibitors are a class of small molecules that stabilize hypoxia-inducible factor (HIF)-α by blocking its degradation [1]. They are primarily researched for their ability to induce erythropoietin (EPO) production and are being explored for the treatment of anemia, inflammation, and ischemic diseases [2]. PHD2 is the key oxygen sensor among the three isoforms (PHD1, PHD2, PHD3), making its inhibition a critical point of therapeutic intervention [3].

Why Generic Substitution Fails: Isoform Selectivity and Off-Target Profiles Differentiate PHD2 Inhibitors


While all PHD inhibitors share a common mechanism of HIF-α stabilization, they differ significantly in isoform selectivity (PHD1 vs. PHD2 vs. PHD3), off-target activity against other 2-oxoglutarate-dependent dioxygenases, and pharmacokinetic properties [1]. For example, JNJ-42041935 inhibits PHD1, PHD2, and PHD3 with pKi values of 7.91, 7.29, and 7.65 respectively, showing a moderate preference for PHD1 over PHD2 [2]. In contrast, TP0463518 exhibits a Ki of 5.3 nM for PHD2 and IC50 values of 18 nM for PHD1 and 63 nM for PHD3, demonstrating a stronger PHD2 preference [3]. These variations in selectivity and potency directly impact the biological readouts and therapeutic windows, making direct substitution between compounds unreliable for reproducible research outcomes.

Quantitative Evidence: Head-to-Head PHD2 Inhibitor Performance for Informed Procurement


IOX2 Demonstrates >100-Fold Selectivity for PHD2 Over FIH and JMJD2 Family Members, Mitigating Off-Target Effects

IOX2 exhibits a high degree of selectivity for PHD2 over other 2-oxoglutarate-dependent dioxygenases. In cell-free assays, IOX2 inhibits PHD2 with an IC50 of 21 nM, while its inhibitory activity against factor inhibiting HIF (FIH) and the JMJD2 family (JMJD2A, JMJD2C, JMJD2E, JMJD3) is more than 100-fold lower, with IC50 values exceeding 100 μM . This selectivity profile is advantageous for studies requiring specific modulation of the HIF pathway without confounding effects on other epigenetic regulators.

HIF pathway Enzyme selectivity Off-target profiling

TP0463518 Exhibits Superior PHD2 Affinity (Ki 5.3 nM) Compared to JNJ-42041935 (pKi 7.29) and FG-2216 (IC50 3.9 μM)

TP0463518 demonstrates a significantly higher affinity for PHD2 than other characterized inhibitors. Its Ki value of 5.3 nM [1] is notably lower than the pKi of 7.29 (corresponding to a Ki of ~51 nM) for JNJ-42041935 [2] and the IC50 of 3.9 μM for FG-2216 . This enhanced potency translates to a lower effective concentration required to achieve HIF-α stabilization in cellular and in vivo models.

Enzyme kinetics Binding affinity Structure-activity relationship

Compound 22 Achieves Comparable PHD2 Potency (IC50 22.53 nM) with Superior In Vivo Safety Margin (10x Efficacious Dose)

In a recent study, compound 22 demonstrated an IC50 of 22.53 nM against PHD2 [1]. Crucially, preliminary preclinical studies showed that compound 22 maintains a favorable safety profile even at a dose of 200 mg/kg, which is 10 times the efficacious dose [2]. This contrasts with many early-stage PHD2 inhibitors where toxicity often limits the therapeutic window. The data suggests a wider margin of safety for compound 22 compared to analogs that may exhibit adverse effects at lower multiples of the efficacious dose.

Drug safety Therapeutic index Preclinical development

Liposomal IOX2 Outperforms Free IOX2 in HIF-1α Stabilization in Cellular Assays

Liposomal encapsulation of IOX2 significantly enhances its cellular efficacy. In head-to-head experiments, liposomal IOX2 induced higher levels of HIF-1α stabilization compared to the free drug . This improvement is attributed to improved cellular uptake and sustained release from the liposomal formulation. The study also demonstrated that this formulation approach is generalizable to other PHD2 inhibitors, including vadadustat and roxadustat .

Drug delivery Nanoparticle formulation Cellular efficacy

Optimized Application Scenarios for PHD2 Inhibitors Based on Comparative Evidence


High-Throughput Screening for Selective PHD2 Modulators

Utilize IOX2 as a reference compound in high-throughput screens due to its well-characterized >100-fold selectivity over FIH and JMJD2 family enzymes . This ensures that hits from the screen are less likely to be confounded by off-target activities, streamlining the identification of true PHD2-selective chemotypes.

In Vivo Anemia Models Requiring a Wide Safety Margin

Employ compound 22 for chronic dosing studies in anemia models, leveraging its demonstrated 10-fold safety margin (200 mg/kg vs. efficacious dose) [1]. This allows for sustained target engagement without dose-limiting toxicity, which is often a challenge with other PHD2 inhibitors.

Cellular Studies Demanding Maximal HIF-1α Stabilization

Select liposomal IOX2 over free IOX2 or other PHD2 inhibitors for in vitro experiments where robust and sustained HIF-1α induction is critical . The enhanced cellular uptake and prolonged effect of the liposomal formulation minimize the need for high drug concentrations or frequent media changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PhD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.